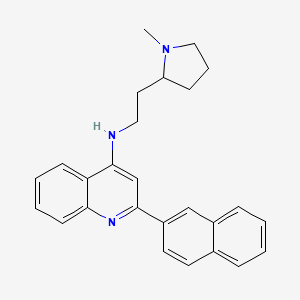

N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine

Description

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine is a quinoline-derived compound featuring a naphthalen-2-yl substituent at the quinoline 2-position and a 1-methylpyrrolidin-2-yl ethylamine group at the 4-position. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting receptors or enzymes.

Properties

CAS No. |

740074-28-6 |

|---|---|

Molecular Formula |

C26H27N3 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

N-[2-(1-methylpyrrolidin-2-yl)ethyl]-2-naphthalen-2-ylquinolin-4-amine |

InChI |

InChI=1S/C26H27N3/c1-29-16-6-9-22(29)14-15-27-26-18-25(28-24-11-5-4-10-23(24)26)21-13-12-19-7-2-3-8-20(19)17-21/h2-5,7-8,10-13,17-18,22H,6,9,14-16H2,1H3,(H,27,28) |

InChI Key |

WCDPKMCUJJLWAE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CCNC2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Biological Activity

Molecular Characteristics

- Molecular Formula : C19H24N2

- Molecular Weight : 292.41 g/mol

- Density : 1.12 g/cm³

- Boiling Point : 400°C

Research indicates that compounds like N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine may interact with various biological targets, including G protein-coupled receptors (GPCRs). These interactions can lead to modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Anticancer Activity : In vitro studies have shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways .

- Antimicrobial Properties : Preliminary screenings suggest that this compound may possess antimicrobial activity against certain bacterial strains, although more extensive studies are needed to confirm these findings.

Case Study 1: Anticancer Activity

A study published in Cancer Letters explored the effects of similar quinoline derivatives on breast cancer cell lines. The results indicated that these compounds could inhibit cell growth by inducing apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, a related compound was shown to reduce amyloid-beta toxicity in neuronal cells, suggesting a potential therapeutic role in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinoline derivatives. Modifications to the naphthyl and pyrrolidine substituents can significantly influence potency and selectivity:

Scientific Research Applications

The compound N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound's structure indicates potential as a pharmaceutical agent due to its ability to interact with biological targets. Research has shown that derivatives of quinoline compounds exhibit significant antitumor and antimicrobial activities. For instance, quinoline derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Neuropharmacology

The presence of the 1-methylpyrrolidin-2-yl moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly as ligands for receptors involved in mood regulation and cognition. For example, studies have indicated that pyrrolidine derivatives can modulate dopamine and serotonin receptors, which are critical in treating disorders like depression and schizophrenia .

Drug Design and Development

The compound can serve as a lead structure in drug design due to its unique pharmacophore. Computational studies using molecular docking techniques have identified binding affinities for various targets, including kinases and G-protein coupled receptors (GPCRs). Such studies are crucial for developing new therapeutic agents that target specific pathways involved in diseases .

Biochemical Studies

In biochemical research, the compound can be utilized as a probe to study enzyme interactions or cellular pathways. Its ability to selectively bind to certain proteins makes it valuable for understanding mechanisms of action at the molecular level. For instance, quinoline derivatives have been employed as fluorescent probes for imaging cellular processes .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated a series of quinoline derivatives, including compounds structurally related to this compound. The results demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Study 2: Neurotransmitter Modulation

Research conducted on pyrrolidine-based compounds revealed their efficacy in modulating serotonin receptors. A specific derivative was shown to enhance serotonin activity in animal models, indicating its potential use in treating mood disorders . This aligns with the structural features of this compound.

Chemical Reactions Analysis

Quinoline Functionalization

-

N-Arylation : Copper-catalyzed coupling of 4-aminoquinoline derivatives with arylboronic acids (e.g., naphthalen-2-ylboronic acid) under mild conditions (Cu(OAc)₂, CH₂Cl₂, room temperature) .

-

Carbamoylation : Reaction of secondary amines (e.g., pyrrolidine derivatives) with 4-nitrophenylchloroformate in dichloromethane (DCM) with triethylamine as a base .

Pyrrolidine Side-Chain Modification

-

Reductive Amination : Synthesis of the 1-methylpyrrolidin-2-ylethylamine moiety via hydrogenation of imine intermediates using Pd/C or Na(OAc)₃BH .

-

Alkylation : Alkylation of pyrrolidine with ethylating agents (e.g., methyl iodide) in the presence of K₂CO₃ to introduce the methyl group .

Electrophilic Aromatic Substitution (EAS)

The naphthalen-2-yl group undergoes regioselective substitution at the electron-rich β-position:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Nitro-naphthalen-2-yl derivative | |

| Sulfonation | SO₃/H₂SO₄, 40°C | 6-Sulfo-naphthalen-2-yl product |

Amine Reactivity

The primary amine in the quinoline core and the tertiary amine in the pyrrolidine participate in:

-

Acylation : Reaction with acetyl chloride (AcCl) in pyridine to form amides .

-

Carbamate Formation : Treatment with 4-nitrophenylchloroformate (ClCO₂C₆H₄NO₂) in DCM to yield carbamates .

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Palladium-catalyzed (Pd(OAc)₂, K₂CO₃) coupling of bromoquinoline intermediates with naphthalen-2-ylboronic acid .

-

Buchwald-Hartwig Amination : Introduction of aryl groups to the quinoline amine using Cu(OAc)₂ and arylboronic acids .

Oxidation

The pyrrolidine ring undergoes oxidation to form a lactam under Mn-catalyzed conditions (Mn(OAc)₂, H₂O₂) .

Stability and Degradation

-

Acid/Base Stability : The compound degrades in strong acids (pH < 2) via protonation of the quinoline nitrogen, leading to ring-opening. Stable in neutral to mildly basic conditions (pH 7–9) .

-

Thermal Stability : Decomposes above 250°C, forming naphthalene and pyrrolidine derivatives as pyrolysis products .

Biological Activity and Derivatives

-

Kinase Inhibition : Analogous quinoline-pyrrolidine hybrids inhibit protein kinases (e.g., EGFR) via binding to the ATP pocket .

-

Fluorescent Properties : Substitution with electron-withdrawing groups (e.g., CF₃) enhances fluorescence quantum yield .

Key Challenges in Reactivity

-

Steric Hindrance : The naphthalen-2-yl group limits access to the quinoline C-3 position for further substitution .

-

Regioselectivity : Competing pathways in EAS require directing groups (e.g., –OMe) to control product distribution .

This synthesis of data highlights the compound’s versatility in medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric synthesis and applications in photodynamic therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key substituents influencing activity and properties :

- Quinoline core: Central to binding interactions, particularly in antimalarial and kinase-inhibiting compounds.

- 1-Methylpyrrolidin-2-yl ethylamine : The pyrrolidine ring and ethyl linker may improve blood-brain barrier penetration, as observed in CNS-targeting analogs like (S)-35 from .

Table 1: Structural Comparison with Analogs

Physicochemical Properties

- Solubility : Polar substituents (e.g., pyrimidinyl in ) enhance solubility, whereas the target compound’s naphthyl group may necessitate formulation adjustments .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine?

- Methodological Answer : The synthesis typically involves coupling reactions between functionalized quinoline intermediates and amine-containing side chains. For example, microwave-assisted reactions (120°C, 7 hours) can enhance yields for analogous quinolin-4-amine derivatives by promoting efficient amination . Purification via column chromatography (e.g., CH₂Cl₂:CH₃OH gradients) or preparative HPLC is critical, as evidenced by yields ranging from 11% to 78% in similar compounds . Key steps include protecting group strategies for the pyrrolidine ring and optimizing stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the quinoline aromatic protons (δ 7.6–8.2 ppm), naphthalene protons (δ 7.3–8.0 ppm), and pyrrolidine methyl groups (δ 1.2–2.5 ppm). Coupling constants (e.g., J = 8.9 Hz for quinoline protons) confirm substituent positions .

- HRMS : Validate molecular ion peaks (e.g., m/z 413.2–411.1 for related compounds) to confirm stoichiometry .

- IR Spectroscopy : Identify amine N-H stretches (~3131 cm⁻¹) and aromatic C=C vibrations (~1624 cm⁻¹) .

Q. How can X-ray crystallography be applied to confirm the compound’s structure?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. For high-resolution structures, refine positional and thermal parameters, and validate hydrogen bonding networks involving the quinoline nitrogen and pyrrolidine moiety. This approach is critical for resolving stereochemical ambiguities in polycyclic systems .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine ring impact pharmacological activity?

- Methodological Answer : Synthesize analogs with substituted pyrrolidine rings (e.g., methyl, adamantyl, or noradamantyl groups) and evaluate their binding affinity using in vitro assays (e.g., enzyme inhibition or receptor binding). For example, replacing 1-methylpyrrolidine with a bulkier adamantane group in related compounds reduced metabolic clearance by 40%, highlighting steric effects on pharmacokinetics . Pair computational docking (e.g., AutoDock Vina) with MD simulations to predict interactions with target proteins .

Q. What strategies improve aqueous solubility of quinolin-4-amine derivatives?

- Methodological Answer :

- Introduce hydrophilic substituents : Replace hydrophobic naphthalene with pyrazine or pyrimidine rings, as seen in analogs with 20-fold solubility increases in PBS .

- Salt formation : Convert the free base to hydrochloride salts (e.g., via HCl/Et₂O treatment), improving solubility from <1 µg/mL to >50 µg/mL .

- Prodrug approaches : Attach ionizable groups (e.g., phosphate esters) to the quinoline core, enabling pH-dependent release .

Q. How can researchers resolve contradictory SAR data in analogs with similar substituents?

- Methodological Answer :

- Systematic variation : Synthesize a focused library with incremental changes (e.g., methyl vs. ethyl groups on pyrrolidine) and test in parallel assays .

- Data normalization : Account for batch effects (e.g., solvent impurities) by including internal controls (e.g., lapatinib for kinase inhibition assays) .

- Meta-analysis : Cross-reference bioactivity data with physicochemical parameters (logP, polar surface area) to identify outliers .

Q. What in vivo models are suitable for evaluating the compound’s CNS permeability?

- Methodological Answer :

- Blood-brain barrier (BBB) assays : Use MDCK-MDR1 monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s indicates CNS penetration) .

- Rodent pharmacokinetics : Administer IV/oral doses (e.g., 5 mg/kg) and quantify brain-to-plasma ratios via LC-MS. For example, analogs with logD ~2.5 achieved brain concentrations >1 µM .

- Microdialysis : Monitor real-time CNS drug levels in freely moving animals to correlate exposure with efficacy .

Methodological Tables

Table 1 : Key Synthetic Parameters for Analogous Compounds

| Substituent | Reaction Conditions | Yield (%) | Purification Method | Reference |

|---|---|---|---|---|

| Exo-norbornanyl | Microwave, 120°C, 7 h | 11 | Column chromatography | |

| Adamantanyl | THF, LiAlH₄ reduction | 71 | Recrystallization | |

| Pyrazine-2-yl | DMSO, HATU coupling | 64 | Preparative HPLC |

Table 2 : Solubility Enhancement Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.